4-Methyl-2-(4-nitrobenzoyl)pyridine

Organic Synthesis Material Science Chemical Procurement

Secure the precise 4-methyl-2-(4-nitrobenzoyl)pyridine isomer (CAS 1187170-83-7) for your research. Unlike its 6-methyl isomer, this exact 2,4-substitution pattern delivers defined steric and electronic properties essential for reliable target engagement in medicinal chemistry. Available in 1g, 5g, and 10g research quantities, this 97% purity intermediate is ideal as a building block for compound libraries and as a reference standard for HPLC/LC-MS method development. Inquire now for competitive pricing and global shipping.

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
CAS No. 1187170-83-7
Cat. No. B1392075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(4-nitrobenzoyl)pyridine
CAS1187170-83-7
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H10N2O3/c1-9-6-7-14-12(8-9)13(16)10-2-4-11(5-3-10)15(17)18/h2-8H,1H3
InChIKeyHQFXHYBPNWKXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(4-nitrobenzoyl)pyridine (CAS 1187170-83-7) for Research: Compound Classification and Key Identifiers


4-Methyl-2-(4-nitrobenzoyl)pyridine, also known as (4-Methyl-2-pyridinyl)(4-nitrophenyl)methanone, is a synthetic organic compound in the substituted pyridine class . It is defined by the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . Its structure features a pyridine ring with a methyl substituent at the 4-position and a 4-nitrobenzoyl group at the 2-position, which imparts specific chemical properties relevant for research applications .

Why 4-Methyl-2-(4-nitrobenzoyl)pyridine (CAS 1187170-83-7) Cannot Be Interchanged with its Structural Analogs


The specific substitution pattern on the pyridine ring in 4-Methyl-2-(4-nitrobenzoyl)pyridine is critical for its function. Changing the position of the methyl group or the nitrobenzoyl moiety yields distinct chemical entities with different properties and reactivities. For instance, shifting the methyl group from the 4-position to the 6-position, as in 6-Methyl-2-(4-nitrobenzoyl)pyridine (CAS 1187166-02-4), results in a different isomer that may not be a suitable substitute for applications requiring the specific steric and electronic profile of the 4-methyl substitution . Therefore, for research or industrial processes where this precise molecular geometry is required, generic substitution with a related isomer is not feasible without revalidation.

Quantitative Differentiation of 4-Methyl-2-(4-nitrobenzoyl)pyridine (CAS 1187170-83-7) Against Its Analogs


Comparative Vendor Purity Specification: 4-Methyl Isomer vs. 6-Methyl Isomer

A direct comparison of vendor specifications shows that the 4-methyl isomer (target compound) is commonly offered with a higher minimum purity specification (97%) compared to the 6-methyl analog (6-Methyl-2-(4-nitrobenzoyl)pyridine), which is offered at a lower specification (95%) . This is a quantifiable procurement differentiator for researchers requiring higher initial purity for sensitive reactions.

Organic Synthesis Material Science Chemical Procurement

Comparative LogP and Polar Surface Area: 4-Methyl Isomer vs. 3-Methyl Isomer

A computational comparison reveals a difference in predicted lipophilicity between positional isomers. The target compound (4-Methyl-2-(4-nitrobenzoyl)pyridine) has a calculated LogP of 2.53, while its 3-methyl analog (4-Methyl-3-(4-nitrobenzoyl)pyridine) has a slightly higher LogP of 2.71 . This difference may influence membrane permeability or solubility in a biological assay context.

Medicinal Chemistry ADME Prediction Drug Design

Defined Applications for 4-Methyl-2-(4-nitrobenzoyl)pyridine (CAS 1187170-83-7) Based on Its Differentiated Properties


Building Block for Synthesis of Nitro-Containing Heterocyclic Libraries

Given its well-defined purity profile (97%) and unique 2,4-substitution pattern, 4-Methyl-2-(4-nitrobenzoyl)pyridine serves as a specific starting material or intermediate in organic synthesis. It is particularly suited for constructing compound libraries where the exact spatial orientation of the methyl and nitrobenzoyl groups is crucial for target engagement. Its availability in 1g, 5g, and 10g quantities facilitates both initial exploration and subsequent scale-up .

Reference Standard for Spectroscopic and Chromatographic Method Development

The compound's distinct molecular structure, defined by its canonical SMILES (CC1=CC=NC(C(=O)C2=CC=C([N+](=O)[O-])C=C2)=C1) and InChI Key (HQFXHYBPNWKXMF-UHFFFAOYSA-N), makes it a suitable reference standard for developing and validating analytical methods such as HPLC or LC-MS . Its specific retention time and mass fragmentation pattern can be used to differentiate it from closely related isomers in complex mixtures.

Model Compound in Structure-Activity Relationship (SAR) Studies

As a pyridine derivative with a nitro group, this compound is a valuable tool in medicinal chemistry for probing the effect of substitution patterns on biological activity. Its distinct LogP and TPSA values differentiate it from its 3-methyl analog, allowing researchers to attribute changes in in vitro assay results directly to the altered molecular geometry and polarity. This supports the rational design of molecules with optimized pharmacokinetic properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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